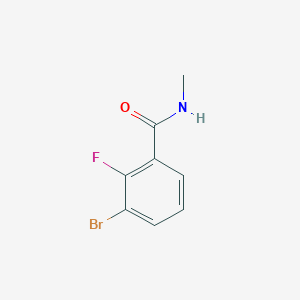
3-bromo-2-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-2-fluoro-N-methylbenzamide” is a chemical compound with the molecular formula C8H7BrFNO . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is then hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) and the InChI key is BAJCFNRLEJHPTQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 125.0 to 129.0 °C, a predicted boiling point of 284.8±30.0 °C, and a predicted density of 1.545±0.06 g/cm3 . It is a solid at room temperature and is slightly soluble in chloroform and methanol .Scientific Research Applications
Fluorination Techniques
A study by Groendyke, AbuSalim, and Cook (2016) presents a method for the amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This technique demonstrates broad substrate scope and functional group tolerance, suggesting potential applications in the synthesis of fluorinated analogs, including compounds like "3-bromo-2-fluoro-N-methylbenzamide" for various research applications Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination.
Assembly of Organic Molecules
Li, Wang, Zhang, Jiang, and Ma (2009) developed a CuI/l-proline-catalyzed coupling process that allows for the assembly of substituted 3-methyleneisoindolin-1-ones from 2-bromobenzamides and terminal alkynes. The ability to vary N-substituents and the aromatic ring demonstrates the method's versatility in synthesizing complex organic molecules, potentially including derivatives of "this compound" Assembly of substituted 3-methyleneisoindolin-1-ones via a CuI/l-proline-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes.
Structural Analysis
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including a compound closely related to "this compound," were studied by Suchetan, Suresha, Naveen, and Lokanath (2016). These analyses reveal how substituents like bromo and fluoro influence the molecular conformation, which is crucial for designing materials with specific physical and chemical properties Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide.
Photocatalytic Applications
Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide, a compound structurally distinct but relevant in the context of photocatalytic degradation studies. Their findings on the enhanced rate of mineralization and reduced concentration of solution-phase intermediates could inform the degradation processes of similar compounds, potentially including "this compound," under specific environmental conditions Effects of Adsorbents Used as Supports for Titanium Dioxide Loading on Photocatalytic Degradation of Propyzamide.
Mechanism of Action
Target of Action
3-Bromo-2-Fluoro-N-Methylbenzamide is a potent inhibitor of PDE10A , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue . PDE10A plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.
Mode of Action
The compound interacts with its target, PDE10A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. The elevated levels of cyclic nucleotides can then modulate the activity of various downstream effector proteins.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic nucleotide signaling pathway . By inhibiting PDE10A, the compound prevents the hydrolysis of cyclic nucleotides, leading to their accumulation within the cell. This can result in the activation or inhibition of various downstream signaling pathways, depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. By increasing intracellular cyclic nucleotide levels, the compound can potentially modulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAOHLIEYXXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)
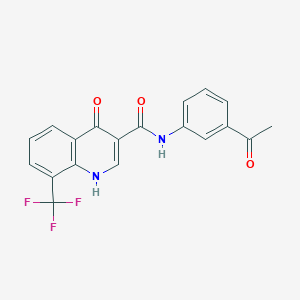
![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)
![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)
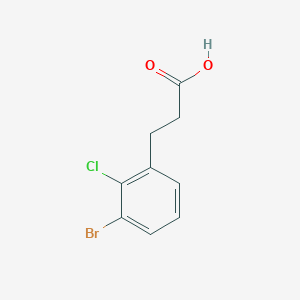
![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one](/img/structure/B2930157.png)
![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)
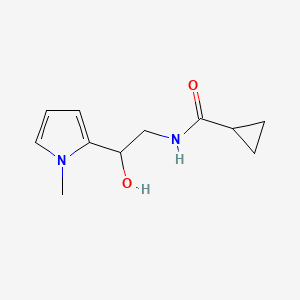
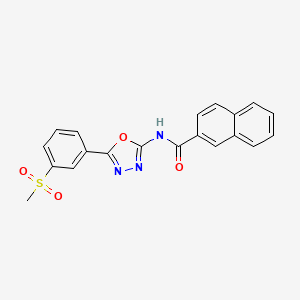
![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)
![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)
![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)
![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)
![[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2930173.png)
